2-Amino-5-chloropyrazine

Description

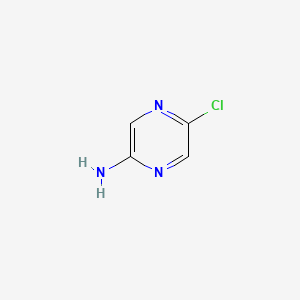

2-Amino-5-chloropyrazine (CAS RN: 33332-29-5) is a halogenated pyrazine derivative with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol. This compound is characterized by a pyrazine ring substituted with an amino group at position 2 and a chlorine atom at position 3. It is synthesized via chlorination of 2-aminopyrazine using reagents like N-chlorosuccinimide (NCS) or N-chloro-N-methoxybenzenesulfonamide (BSA), achieving yields of 77–80% . The compound crystallizes as a light-yellow solid with a melting point of 128–130°C, consistent with literature reports . Its structural features enable diverse applications in coordination chemistry and as a precursor for pharmaceuticals, such as favipiravir .

Properties

IUPAC Name |

5-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKAMAVEWVBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510374 | |

| Record name | 5-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-29-5 | |

| Record name | 5-Chloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-CHLOROPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chloropyrazine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with N-chloro-N-methoxy-4-methylbenzenesulfonamide (TSA) in acetonitrile at 40°C for four hours . The reaction mixture is then processed to isolate the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as regioselective chlorination, bromination, and cyanation, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloropyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-chloropyrazine can be synthesized through several methods, including chlorination reactions of 2-aminopyrazine. The synthesis often involves the use of chlorinating agents like sodium hypochlorite in mild reaction conditions to enhance safety and reduce environmental impact. For instance, a method described in a patent outlines the preparation using 2-aminopyridine as a starting material, yielding a product with a high efficiency of up to 72% .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have explored its potential as an antimycobacterial agent, where various N-pyrazinylbenzamides were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. These compounds showed promising results, indicating that modifications to the pyrazine structure could enhance their biological activity .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain analogs derived from this compound possess the ability to inhibit cancer cell proliferation. These studies typically employ assays such as MTT to assess cytotoxicity across different cancer cell lines, revealing that some derivatives exhibit selective activity against specific types of cancer cells .

Analytical Applications

Detection in Biological Samples

A significant application of this compound is in analytical toxicology. It serves as a marker for the intake of zopiclone (Imovane), a medication used for insomnia. A qualitative screening technique using high-performance liquid chromatography (HPLC) has been developed to detect this compound in urine samples post-ingestion. The method demonstrated a limit of detection as low as 0.5 µg/mL, making it a reliable parameter for monitoring drug intake .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-5-chloropyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The chlorine atom’s position significantly influences reactivity.

- Thermal Stability: this compound’s melting point (128–130°C) is higher than that of non-chlorinated analogs like 2-aminopyrazine (m.p. ~95°C), indicating enhanced stability due to halogenation .

Reactivity and Coordination Chemistry

- Coordination Polymers: this compound forms 1D and 2D coordination polymers with CuBr₂, adopting a triclinic crystal system (P-1 space group, V = 347.03 ų). In contrast, 2-amino-3-chloropyrazine (1) and 2-amino-6-chloropyrazine (3) exhibit different coordination modes due to altered halogen bond donor-acceptor geometries .

- Nucleophilic Substitution: The chlorine atom in this compound is more reactive toward nucleophilic displacement compared to dichloro derivatives (e.g., compound 4 or 6), as steric hindrance is minimized in monosubstituted analogs .

Biological Activity

2-Amino-5-chloropyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential applications of this compound in various fields, including medicine and agriculture.

This compound interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with serine/threonine-protein kinases, which are crucial for regulating the cell cycle. This interaction can lead to significant alterations in cell proliferation and apoptosis due to its modulation of gene expression related to these processes.

| Property | Description |

|---|---|

| Molecular Formula | C4H4ClN3 |

| Molecular Weight | 133.55 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

| Stability | Stable under ambient conditions; activity may decrease over time due to degradation |

Cellular Effects

The compound exerts profound effects on cellular processes by modulating signaling pathways and cellular metabolism. It has been observed to influence gene expression involved in the cell cycle, leading to changes in cell function. In laboratory settings, variations in dosage have shown that lower doses may have minimal effects while higher doses can result in significant biochemical alterations, including cellular damage and metabolic disruption.

This compound's mechanism of action primarily involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, contributing to its antimicrobial properties. The compound's ability to bind with serine/threonine-protein kinases results in the inhibition of kinase activity, affecting downstream signaling pathways crucial for cell survival and proliferation .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine/threonine-protein kinases |

| Antimicrobial Activity | Interferes with microbial nucleic acid synthesis |

| Gene Expression Modulation | Alters expression of genes involved in the cell cycle |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus , Klebsiella pneumoniae , and Proteus mirabilis . In studies involving synthetic derivatives, certain compounds derived from this compound demonstrated enhanced antibiofilm activity at concentrations below 100 μg/ml, outperforming standard antibiotics like cefixime .

Case Study: Antibiofilm Activity

A study evaluated the antibiofilm potential of synthetic derivatives of 2-amino-5-chlorobenzophenone against several bacterial strains. Results indicated that specific derivatives exhibited strong antibiofilm activity against S. aureus , suggesting potential applications in treating biofilm-related infections .

Applications in Medicine and Agriculture

The compound serves as a valuable intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its unique structure allows for modifications that enhance its biological activity, making it a candidate for drug development. Additionally, this compound shows promise in agricultural applications as a herbicide or plant growth regulator due to its biological activity against various plant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.